Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) group and an azido group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a carbobenzyloxy (Cbz) group.
Azidation: The protected pyrrolidine undergoes azidation to introduce the azido group.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active azido or amine group upon metabolic activation. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors relevant to the therapeutic area of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-2-methylpiperidine-1-carboxylate: Similar structure but lacks the azido group.
Methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but with an amino group instead of an azido group.
Uniqueness
Methyl (2S,4S)-1-Cbz-4-azidopyrrolidine-2-carboxylate is unique due to the presence of both the Cbz-protected amino group and the azido group. This combination allows for versatile chemical transformations and makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-21-13(19)12-7-11(16-17-15)8-18(12)14(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOAQYHIARNCDQ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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